molecular formula C21H27N7O2 B2563637 1-(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)戊烷-1-酮 CAS No. 920416-83-7

1-(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)戊烷-1-酮

货号 B2563637
CAS 编号: 920416-83-7
分子量: 409.494
InChI 键: QZWAFCHOCSIWCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” has a molecular formula of C25H27N7O2 and an average mass of 457.528 Da . It is not intended for human or veterinary use and is available for research use only.

科学研究应用

合成和生物学评价

1-(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)戊烷-1-酮由于其复杂的结构,可能涉及一系列科学研究,重点是合成和生物学评价具有潜在制药应用的新化学实体。尽管没有发现直接提及此确切化合物的具体研究,但对类似化合物的研究提供了对其可能涉及的应用类型的见解。

  1. 杂环化合物的合成: 合成了包括三唑并[4,5-d]嘧啶环在内的新的杂环化合物,因为它们具有潜在的抗菌和抗肿瘤活性。这些化合物由于其独特的结构,通常针对一系列病原体和癌细胞系评估其生物活性 (Bektaş 等,2007; 吕等,2019).

  2. 抗高血压药: 已合成并测试了与 1-(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)戊烷-1-酮 结构类似的化合物,它们在体外和体内模型中均显示出有希望的结果 (Bayomi 等,1999).

  3. 受体拮抗剂活性: 探索了一些衍生物针对特定受体的拮抗剂活性,例如 5-HT2 受体,表明它们在设计治疗与这些受体相关的疾病的药物中的潜在用途 (渡边等,1992).

  4. 分子对接和抗病毒活性: 杂环化合物的合成还涉及分子对接研究,通过计算特定蛋白质的结合位点来探索其潜在的抗病毒活性,表明在抗病毒药物开发中的应用 (吕等,2019).

  5. 抗菌活性: 包括三唑并[4,5-d]嘧啶在内的基于噻吩的新型杂环的合成和构效关系研究证明了它们作为抗菌剂的潜力,显示出对各种细菌和真菌物种的功效 (Mabkhot 等,2016).

未来方向

The future directions for research on this compound could involve further investigation of its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis process could be optimized, and the compound could be evaluated in preclinical or clinical studies.

作用机制

Target of Action

Similar compounds have been found to inhibit c-met/vegfr-2 kinases and Ubiquitin specific peptidase 28 (USP28) . These targets play a crucial role in cell signaling and growth, and their inhibition can lead to antiproliferative effects.

Mode of Action

Similar compounds have been found to inhibit the growth of cells by interacting with their targets and inhibiting their activity . This interaction can lead to changes in cell signaling and growth.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and proliferation . The inhibition of these pathways can lead to antiproliferative effects.

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cell lines .

属性

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-3-5-6-18(29)26-11-13-27(14-12-26)20-19-21(23-15-22-20)28(25-24-19)16-7-9-17(10-8-16)30-4-2/h7-10,15H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWAFCHOCSIWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。